molecular formula C21H22N2O2 B7053537 N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide

Cat. No.: B7053537
M. Wt: 334.4 g/mol
InChI Key: YYESJCABGAPKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with ethyl and methyl groups, and a diphenylpropanamide moiety

Properties

IUPAC Name

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-19-21(15(2)23-25-19)22-20(24)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYESJCABGAPKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide typically involves the formation of the oxazole ring followed by the introduction of the diphenylpropanamide group. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with an amine and an acid catalyst to form the oxazole ring. Subsequent reactions introduce the ethyl and methyl substituents on the oxazole ring and the diphenylpropanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure efficient cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the oxazole ring or the diphenylpropanamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The oxazole ring and diphenylpropanamide moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)benzamide
  • N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1H-indene-4-carboxamide

Uniqueness

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,3-diphenylpropanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the diphenylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.